1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
Description
The compound 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone features a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group at the 4-position and a 2,4-dichlorophenoxy ethanone moiety. The 2,4-dichlorophenoxy group is common in agrochemicals and pharmaceuticals due to its lipophilicity and stability .
Properties
Molecular Formula |
C18H16Cl2N4O5S |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C18H16Cl2N4O5S/c19-12-4-5-15(13(20)10-12)28-11-17(25)23-6-8-24(9-7-23)30(26,27)16-3-1-2-14-18(16)22-29-21-14/h1-5,10H,6-9,11H2 |
InChI Key |
RLMGPULVKAUADD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole and piperazine intermediates. The reaction conditions often include:
Formation of Benzoxadiazole Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.
Synthesis of Piperazine Intermediate: The piperazine ring is synthesized through nucleophilic substitution reactions, often using halogenated precursors.
Coupling Reactions: The benzoxadiazole and piperazine intermediates are coupled using sulfonylation reactions, typically in the presence of a base such as triethylamine.
Final Coupling with Dichlorophenoxy Group: The final step involves the coupling of the dichlorophenoxy group with the piperazine-benzoxadiazole intermediate, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can act as a fluorescent probe, while the piperazine ring may interact with biological receptors. The dichlorophenoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl Piperazine-Ethanone Backbones
Sulfonyl Piperazine Derivatives
Several compounds share the piperazine-ethanone scaffold but differ in sulfonyl substituents ():
| Compound Name | Substituent on Sulfonyl Group | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone | 4-Methoxyphenyl | 161–163 | 520.10640 |
| 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone | Phenyl | 175–177 | 513.09834 |
| 1-(4-((4-Trifluoromethylphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone | 4-Trifluoromethylphenyl | 154–156 | 558.08339 |
Key Differences :
- The target compound replaces the sulfonyl tetrazole-thioether groups in with a benzoxadiazole sulfonyl group, likely improving π-π stacking and redox activity .
Piperazine-Ethanone Antifungals
Ketoconazole derivatives () share the piperazine-ethanone backbone but incorporate imidazole and dioxolane groups:
- Ketoconazole: 1-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone. Replaces benzoxadiazole with an imidazole-dioxolane system. Shows potent antifungal activity by inhibiting ergosterol synthesis .
Comparison :
Functional Analogues with Piperazine-Ethanone Pharmacophores
Acetylcholinesterase Inhibitors
Comparison :
- The target compound’s dichlorophenoxy group may similarly enhance electron-deficient interactions, but its benzoxadiazole sulfonyl group could introduce unique binding modes.
Antipsychotic Derivatives
- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with low catalepsy risk. QSAR models highlight the importance of logBB (brain/blood partition coefficient) and electron affinity (EA) for activity .
Comparison :
Research Findings and Data Gaps
- Synthetic Feasibility: The synthesis of the target compound’s intermediate, 2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethanone, is well-documented (), suggesting scalability.
- Biological Activity: No direct data on the target compound’s efficacy exists in the evidence.
- Toxicity Considerations: The 2,4-dichlorophenoxy moiety is associated with environmental persistence (), necessitating ecotoxicological studies.
Biological Activity
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a benzoxadiazole moiety, which is known for its diverse pharmacological properties, and a piperazine ring that enhances its bioactivity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is with a molar mass of approximately 350.39 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 350.39 g/mol |
| CAS Number | 1010901-54-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzoxadiazole : The initial step involves the reaction of sulfonyl chloride with an amine to form the benzoxadiazole ring.
- Piperazine Attachment : The piperazine ring is introduced through a nucleophilic substitution reaction.
- Coupling with Dichlorophenoxy : Finally, the dichlorophenoxy group is attached to the ethanone framework.
The biological activity of 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is believed to involve interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Biological Activity
Research studies have demonstrated various biological activities associated with this compound:
Antimicrobial Activity
In vitro assays have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibitory effects on Escherichia coli and Klebsiella pneumoniae.
Antifungal Activity
The compound has also been tested for antifungal properties against common pathogens such as:
- Candida albicans
- Aspergillus niger
Cytotoxicity Studies
Preliminary cytotoxicity studies indicate potential anti-cancer activity; however, further research is needed to elucidate the specific mechanisms and therapeutic windows.
Case Studies
Several studies have investigated the biological activity of benzoxadiazole derivatives similar to 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
-
Mechanistic Insights :
- A detailed mechanistic study suggested that the interaction between the benzoxadiazole moiety and specific cellular receptors could lead to altered gene expression profiles associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
